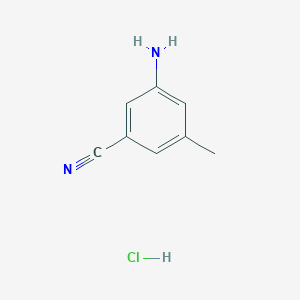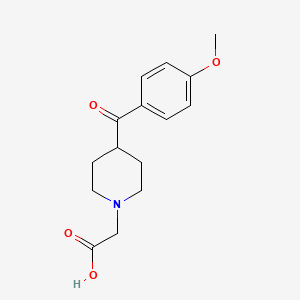
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid
Vue d'ensemble
Description
“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a chemical compound with the molecular weight of 277.32 . Its IUPAC name is “2-(4-(4-methoxybenzoyl)piperidin-1-yl)acetic acid” and its InChI code is "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" .
Molecular Structure Analysis
The molecular structure of “2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” can be represented by the InChI code "1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18)" . This indicates that the compound has a piperidine ring attached to a methoxybenzoyl group and an acetic acid group.Physical And Chemical Properties Analysis
“2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid” is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The structures were characterized by spectral data and screened for in vitro antibacterial and antifungal activity .
- Results: The compounds showed significant antibacterial activity and moderate antifungal activity .
Drug Discovery
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Methods of Application: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Results: This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
Synthesis of Pharmaceuticals
- Scientific Field: Organic Chemistry
- Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Biological and Pharmacological Activity
- Scientific Field: Pharmacology
- Summary of Application: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results: A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Hydrogenation and Cyclization
- Scientific Field: Organic Chemistry
- Summary of Application: Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Industrial Applications
- Scientific Field: Industrial Chemistry
- Summary of Application: Besides their biological activity, some other important industrial applications of benzotriazoles are known .
- Methods of Application: These include the production of fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
- Results: These applications have been widely used in various industries .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) is also associated with the compound .
Propriétés
IUPAC Name |
2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)15(19)12-6-8-16(9-7-12)10-14(17)18/h2-5,12H,6-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTZFDWKHRIWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Methoxybenzoyl)piperidin-1-YL)acetic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
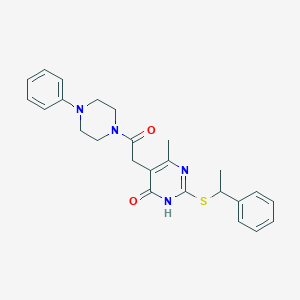
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)
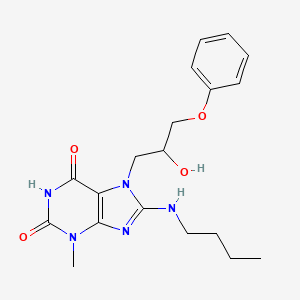
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)
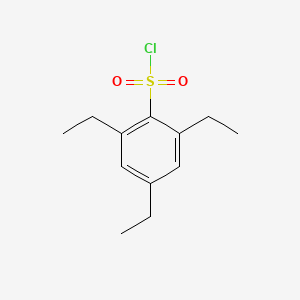
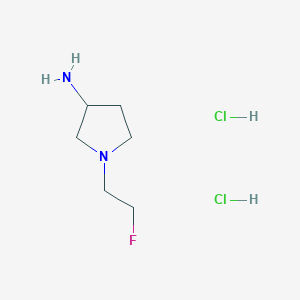
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
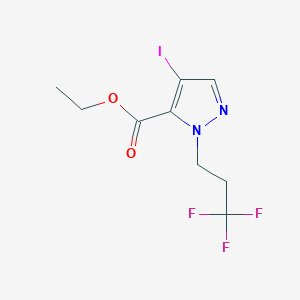
![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)
